molecular formula C16H13N3O4 B4238215 3-(3-Methoxyphenyl)-5-[(2-nitrophenyl)methyl]-1,2,4-oxadiazole

3-(3-Methoxyphenyl)-5-[(2-nitrophenyl)methyl]-1,2,4-oxadiazole

Cat. No.: B4238215
M. Wt: 311.29 g/mol
InChI Key: WTSQSCGCBUFJAE-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-5-[(2-nitrophenyl)methyl]-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-5-[(2-nitrophenyl)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitro compound. The reaction conditions often include the use of a base and a solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-5-[(2-nitrophenyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-5-[(2-nitrophenyl)methyl]-1,2,4-oxadiazole would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(3-methoxyphenyl)-1,2,4-oxadiazole: Lacks the nitrobenzyl group.

    5-(2-nitrobenzyl)-1,2,4-oxadiazole: Lacks the methoxyphenyl group.

Uniqueness

3-(3-Methoxyphenyl)-5-[(2-nitrophenyl)methyl]-1,2,4-oxadiazole is unique due to the presence of both the methoxyphenyl and nitrobenzyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

3-(3-methoxyphenyl)-5-[(2-nitrophenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c1-22-13-7-4-6-12(9-13)16-17-15(23-18-16)10-11-5-2-3-8-14(11)19(20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSQSCGCBUFJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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